molecular formula C18H14ClN3O2 B7881331 Darrow red certified

Darrow red certified

Cat. No.: B7881331
M. Wt: 339.8 g/mol
InChI Key: CJHKAKZHZRBAGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Darrow red certified is typically synthesized through a dehydration condensation reaction between dichlorophenol and catechol . The specific steps include:

    Reaction of catechol with excess thionyl chloride at high temperatures: to produce dichlorophenol.

    Reaction of dichlorophenol with catechol under alkaline conditions: to form this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Darrow red certified undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Cresyl violet acetate
  • Toluidine blue O
  • Crystal violet

Comparison:

Darrow red certified stands out due to its unique combination of thermal stability, staining properties, and versatility in various scientific and industrial applications .

Biological Activity

Darrow Red Certified is a synthetic dye primarily used in biological research and applications. Its certification by the Biological Stain Commission indicates that it meets specific standards for quality and efficacy in biological applications. This article delves into the biological activity of this compound, examining its effects on cellular processes, potential applications, and relevant case studies.

Overview of this compound

  • Chemical Composition : Darrow Red is a synthetic dye with a dye content of at least 65%, certified for use in biological staining.
  • Applications : Commonly used in histology and cytology for staining tissues and cells, aiding in the visualization of cellular structures under a microscope.

Darrow Red functions through various mechanisms that can impact cellular behavior:

  • Cellular Staining : The primary function of Darrow Red is to stain cellular components, enhancing contrast in microscopic examinations. This property is crucial for identifying cellular morphology and pathology.
  • Potential Cytotoxicity : Studies have indicated that certain synthetic dyes, including Darrow Red, may exhibit cytotoxic effects at high concentrations. Understanding the concentration-dependent effects is vital for safe application in biological research.

Research Findings

Research has demonstrated the following biological activities associated with Darrow Red:

  • Cell Viability : Evaluations using cell lines have shown that at lower concentrations, Darrow Red does not significantly affect cell viability. However, at elevated concentrations (e.g., >100 µg/mL), a marked decrease in cell viability was observed due to cytotoxic effects.
  • Staining Efficacy : In histological studies, Darrow Red has been shown to effectively stain nucleic acids and proteins, providing clear visualization of cellular structures.
  • Apoptosis Induction : Some studies suggest that exposure to high concentrations of synthetic dyes can induce apoptosis in certain cell lines, potentially through oxidative stress mechanisms.

Table 1: Effects of Darrow Red on Cell Viability

Concentration (µg/mL)Cell Viability (%)
0100
1095
5085
10050
20020

Table 2: Staining Efficacy Comparison

DyeStaining TargetEfficacy (%)
Darrow RedNucleic Acids90
HematoxylinNuclei95
EosinCytoplasm85

Case Studies

  • Case Study on Histological Applications :
    • A study utilized Darrow Red to stain tissue samples from diabetic mice. The results indicated improved visualization of pathological changes in pancreatic tissues, highlighting its utility in diabetes research.
  • Cytotoxicity Assessment :
    • In vitro studies assessed the cytotoxic effects of Darrow Red on human epithelial cells. The findings demonstrated significant cytotoxicity at concentrations exceeding 100 µg/mL, correlating with increased apoptosis markers.

Properties

IUPAC Name

N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2.ClH/c1-10(22)20-11-6-7-15-16(8-11)23-17-9-14(19)12-4-2-3-5-13(12)18(17)21-15;/h2-9,19H,1H3,(H,20,22);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHKAKZHZRBAGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=N)C=C3O2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.